molecular formula C11H22Cl2N2O2 B2929844 3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride CAS No. 1179376-37-4

3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B2929844
CAS No.: 1179376-37-4
M. Wt: 285.21
InChI Key: USPBDAMIQCFUSU-UHFFFAOYSA-N
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Description

3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a 2-methylallyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, 2-methylallyl chloride, and propanoic acid.

  • Reaction Steps:

    • Step 1: React piperazine with 2-methylallyl chloride to form 4-(2-methylallyl)piperazine.

    • Step 2: React the resulting compound with propanoic acid to form 3-(4-(2-methylallyl)piperazin-1-yl)propanoic acid.

    • Step 3: Convert the final product to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch reactor, where the reaction conditions (temperature, pressure, and reaction time) are carefully controlled to ensure high yield and purity.

  • Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at the piperazine or propanoic acid moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted piperazines and propanoic acid derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules in organic chemistry. Biology: It can serve as a probe or inhibitor in biological studies to understand cellular processes. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it may involve binding to enzymes, receptors, or other biomolecules to modulate their activity.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Propanoic acid derivatives

  • 2-Methylallyl compounds

Properties

IUPAC Name

3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-10(2)9-13-7-5-12(6-8-13)4-3-11(14)15;;/h1,3-9H2,2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPBDAMIQCFUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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